DMF-DMA

Description

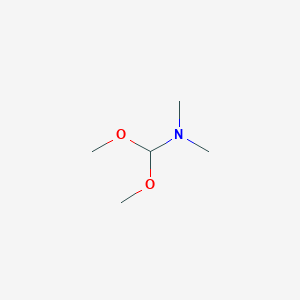

RN given refers to unlabeled cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXGLVDWWRXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063540 | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a rancid odor; [BASF MSDS] | |

| Record name | N,N-Dimethylformamide dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.0 [mmHg] | |

| Record name | N,N-Dimethylformamide dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4637-24-5 | |

| Record name | Dimethylformamide dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4637-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylformamide-dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004637245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLFORMAMIDE-DIMETHYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7CTT5QPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylformamide Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylformamide dimethyl acetal (DMF-DMA), also known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a highly reactive and versatile organic reagent with the chemical formula C5H13NO2.[1][2] It is a colorless to pale yellow liquid that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][3] Its utility stems from its dual reactivity profile, acting as a potent methylating and formylating agent.[1][4] The molecule's structure features a central carbon atom bonded to a dimethylamino group and two methoxy groups, making it a key building block for a wide array of organic compounds, including enamines, amidines, and various heterocyclic structures.[1][5]

The reactivity of DMF-DMA is primarily driven by the electrophilic nature of its central carbon atom and the nucleophilicity of the nitrogen atom.[1][5][6] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols to support its effective and safe utilization in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of DMF-DMA are crucial for its proper handling, storage, and application in experimental design.[4] These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H13NO2 | [1][3][7] |

| Molecular Weight | 119.16 g/mol | [1][2][3][8] |

| Appearance | Colorless to pale yellow liquid | [1][3][7] |

| Odor | Rancid, amine-like | [5][9][10] |

| CAS Number | 4637-24-5 | [3][8][11][12] |

| EC Number | 225-063-3 | [8][13][14] |

| Density | 0.897 g/mL at 25 °C | [1][8][11][15] |

| Boiling Point | 102-104 °C at 720 mmHg | [1][8][11][12] |

| Melting Point | -85 °C | |

| Flash Point | 6-7 °C (42.8-44.6 °F) | [1][8][12] |

| Refractive Index (n20/D) | 1.396 | [7][8][11] |

| Solubility | Miscible with most organic solvents; hydrolyzes in water. | [11][12][16] |

| Autoignition Temperature | 155 °C | |

| Explosion Limits | 1.3 - 17.7 % (v/v) |

Spectroscopic Properties

Spectroscopic data is essential for the characterization and identification of DMF-DMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of DMF-DMA typically exhibits three distinct singlets.[1]

-

A singlet corresponding to the six protons of the two equivalent N-methyl groups.

-

A singlet for the six protons of the two equivalent methoxy groups, appearing at a different chemical shift.

-

A singlet for the single methine proton.[1]

-

In CDCl3, typical shifts are observed around 4.35 ppm (methine proton), 3.32 ppm (methoxy protons), and 2.28 ppm (N-methyl protons).[17]

-

-

¹³C NMR: The carbon NMR spectrum shows signals for the N-methyl carbons, the methoxy carbons, and the central methine carbon.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for C-H, C-O, and C-N bonds.

Chemical Reactivity and Applications

DMF-DMA is a versatile reagent due to its unique structure. The central carbon is electrophilic, while the nitrogen atom is nucleophilic.[5][9] This allows it to participate in a wide range of chemical transformations.[6]

Formylation and Methylation Agent

DMF-DMA is widely used as a formylating and methylating agent.[1]

-

Formylation: It reacts with primary and secondary amines to form formamidine derivatives.[4] It is also used to introduce formyl groups to active methylene compounds.[6]

-

Methylation: It serves as an effective methylating reagent for carboxylic acids, phenols, and thiols, converting them into their corresponding methyl esters, ethers, and thioethers under mild conditions.[11]

Synthesis of Heterocyclic Compounds

A primary application of DMF-DMA is in the synthesis of heterocyclic structures.[3][5] It acts as a C1 synthon, reacting with compounds containing active methylene and amino groups to build various ring systems.[5][6] It is a key reagent in the synthesis of:

Reactions with Active Methylene and Methyl Groups

One of its most significant reactions is with compounds containing active methylene or methyl groups to produce enamines.[6] This reaction proceeds via the attack of a carbanion on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.[6][10] These enamine intermediates are crucial for constructing more complex molecules.[5]

Hydrolysis

DMF-DMA is sensitive to moisture and hydrolyzes in the presence of water.[12] This reaction is important to consider for its handling and storage, which should be in a dry, cool environment.[3][16]

Caption: Hydrolysis pathway of N,N-Dimethylformamide dimethyl acetal.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DMF-DMA.

Synthesis of N,N-Dimethylformamide Dimethyl Acetal

A common industrial method involves the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate and sodium methoxide.[1]

Protocol based on the Dimethyl Sulfate Method:

-

Iminium Salt Formation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, heat N,N-dimethylformamide to 60-70°C.[1]

-

Slowly add dimethyl sulfate dropwise to the heated DMF while maintaining the temperature. This exothermic reaction forms an iminium salt intermediate.[1][4]

-

Stir the mixture for several hours to ensure the complete formation of the intermediate.[1]

-

Acetal Formation: In a separate reactor, disperse solid sodium methoxide in an inert organic solvent.

-

Slowly add the iminium salt mixture to the sodium methoxide suspension.

-

Allow the reaction to proceed with stirring.

-

Work-up and Purification: Filter the reaction mixture to remove the solid by-product (sodium methyl sulfate).[1]

-

The resulting solution contains DMF-DMA, which can be purified by distillation under reduced pressure.[10][15]

Caption: General experimental workflow for the synthesis of DMF-DMA.

General Protocol for Enamine Synthesis

DMF-DMA is used to form enamines from compounds with active methylene groups.[20]

-

In a dry reaction flask under an inert atmosphere, dissolve the active methylene compound (e.g., a ketone or malononitrile derivative) in a suitable dry solvent (e.g., dioxane, DMF).[20]

-

Add N,N-Dimethylformamide dimethyl acetal (typically 1.0 to 1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (refluxing in DMF is common for less reactive substrates).[18][20]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[20]

-

The resulting solid or oil is the enamine product, which can be purified by recrystallization or chromatography if necessary.[20]

Core Reactivity Principle

The utility of DMF-DMA in synthesis is rooted in its dual chemical nature. The central carbon atom is electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the nitrogen atom. Conversely, the lone pair on the nitrogen atom provides a site of nucleophilicity.[1][5] This relationship allows it to react with a vast range of both nucleophilic and electrophilic partners, often acting as a bridge to form new C-C and C-N bonds.

Caption: Dual electrophilic and nucleophilic nature of DMF-DMA.

Safety and Handling

N,N-Dimethylformamide dimethyl acetal is a hazardous chemical that requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor.[12][13][21] It is harmful if inhaled or swallowed and causes serious eye damage.[12][13][21][22] It may also cause an allergic skin reaction.[12][13][21]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and flame-retardant clothing.[13][21] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] All equipment must be grounded to prevent static discharge.[12]

-

Storage: Store in a cool, dry, and well-ventilated place below +30°C.[11][14] Keep the container tightly closed and away from moisture, as it hydrolyzes.[14][21]

Conclusion

N,N-Dimethylformamide dimethyl acetal is an indispensable reagent in modern organic synthesis. Its well-defined chemical properties and predictable reactivity make it a powerful tool for methylation, formylation, and the construction of complex heterocyclic systems. A thorough understanding of its physical characteristics, reactivity, and proper handling procedures is essential for its safe and effective application in both academic research and industrial drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N,N-Dimethylformamide dimethyl acetal technical grade, 94 4637-24-5 [sigmaaldrich.com]

- 9. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com [carlroth.com]

- 15. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

- 16. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 17. N,N-Dimethylformamide dimethyl acetal(4637-24-5) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 20. scirp.org [scirp.org]

- 21. chemicalbook.com [chemicalbook.com]

- 22. dcfinechemicals.com [dcfinechemicals.com]

The Versatility of DMF-DMA in Organic Synthesis: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has emerged as a highly versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile allows it to act as a formylating agent, a methylating agent, and a convenient one-carbon building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the mechanism of action of DMF-DMA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Reactivity: A Tale of Electrophilicity

The reactivity of DMF-DMA stems from the electrophilic nature of its central carbon atom, which is bonded to a dimethylamino group and two methoxy groups.[1] This electron-deficient center is susceptible to nucleophilic attack by a wide range of substrates, initiating a cascade of transformations that are central to its synthetic utility.

The primary mechanism of action involves the nucleophilic attack on the central carbon, leading to the displacement of one of the methoxy groups. This generates a highly reactive intermediate that can then undergo further reactions, most notably elimination of methanol, to form a new carbon-carbon or carbon-nitrogen bond.

Formylation of Active Methylene and Methyl Groups: The Genesis of Enamines

One of the most prominent applications of DMF-DMA is its reaction with compounds containing active methylene or methyl groups to generate enamines or enaminones.[2][3] These intermediates are pivotal in the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceuticals.[2]

The reaction is initiated by the deprotonation of the active methylene or methyl group to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the formation of the enamine.[3]

Quantitative Data: Reaction of Active Methylene Compounds with DMF-DMA

The following table summarizes the reaction of various active methylene compounds with DMF-DMA, highlighting the reaction conditions and corresponding yields.

| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Toluene | Reflux | 3 | 92 | [2] |

| Cyclohexanone | 2-((Dimethylamino)methylene)cyclohexan-1-one | Neat | 80 | 2 | 85 | [4] |

| Malononitrile Dimer | 2-Amino-1-cyano-3-(dimethylamino)prop-2-ene-1,1-dicarbonitrile | Dioxane | Room Temp | 24 | 87 | [5] |

| 5-(4-chlorophenyl)furan-2(3H)-one | 5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one | Toluene | 130 (Microwave) | 0.1 | 90 | [1] |

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylprop-2-en-1-one

Materials:

-

Acetophenone (1.0 eq)

-

DMF-DMA (1.2 eq)

-

Toluene (anhydrous)

Procedure:

-

To a solution of acetophenone in anhydrous toluene, add DMF-DMA.

-

Reflux the reaction mixture for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the desired enaminone.[2]

A Gateway to Heterocycles: The Power of Enamine Intermediates

The enamines and enaminones generated from the reaction of DMF-DMA with active methylene compounds are versatile intermediates for the synthesis of a wide variety of heterocyclic systems.[6][7] These reactions often proceed through a cyclocondensation mechanism, where the enamine reacts with a suitable binucleophile to form the heterocyclic ring.

Synthesis of Pyrazoles

The reaction of β-enaminones with hydrazine derivatives provides a straightforward and efficient route to substituted pyrazoles, a common motif in pharmaceuticals.[3]

Synthesis of Pyrimidines

Similarly, cyclocondensation of enaminones with amidines or other suitable nitrogen-containing binucleophiles leads to the formation of pyrimidine derivatives.[6]

Quantitative Data: Heterocycle Synthesis from Enamines

| Enamine Precursor from | Second Reagent | Heterocyclic Product | Yield (%) | Reference |

| 1,3-Diketone | Hydrazine | 1,5-Disubstituted Pyrazole | >80 | [3] |

| Malononitrile Dimer Enamine | 4-Nitroaniline | Pyrimidine Derivative | Not Specified | [6] |

| Malononitrile Dimer Enamine | 4-Methylaniline | Amidine Derivative | Not Specified | [6] |

Experimental Protocol: General Procedure for the Synthesis of Pyrazoles

Materials:

-

β-Enaminone (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.1 eq)

-

Ethanol or acetic acid

Procedure:

-

Dissolve the β-enaminone in a suitable solvent such as ethanol or acetic acid.

-

Add the hydrazine derivative to the solution.

-

Reflux the reaction mixture for the appropriate time, monitoring by TLC.

-

Cool the reaction mixture and isolate the pyrazole product by filtration or extraction.

-

The crude product can be purified by recrystallization.[3]

Formylation of Amines: A Direct Path to Amidines

DMF-DMA also reacts readily with primary and secondary amines to form N,N-dimethylformamidine derivatives.[3] This transformation is valuable for the protection of amino groups or for the synthesis of more complex nitrogen-containing compounds.

Quantitative Data: Formylation of Amines

| Amine Substrate | Product | Conditions | Yield (%) | Reference |

| 3-Phenylpropylamine | N'-(3-phenylpropyl)-N,N-dimethylformimidamide | DMF, Methyl benzoate (cat.), Microwave, 200°C, 5 min | 93 | [8] |

| Octylamine | N,N-Dimethyl-N'-octylformimidamide | DMF, Methyl benzoate (cat.), Microwave, 200°C, 5 min | 92 | [8] |

| Piperidine | 1-((Dimethylamino)methylene)piperidine | DMF, Methyl benzoate (cat.), Microwave, 200°C, 5 min | Good | [8] |

Experimental Protocol: N-Formylation of Amines using DMF

Materials:

-

Amine (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Methyl benzoate (catalytic amount)

Procedure:

-

In a microwave-safe vessel, dissolve the amine in DMF.

-

Add a catalytic amount of methyl benzoate.

-

Seal the vessel and irradiate in a microwave reactor at the specified temperature and time.

-

After cooling, the reaction mixture can be worked up by extraction and purified by chromatography to yield the corresponding formamide.[8]

Conclusion

N,N-Dimethylformamide dimethyl acetal is a cornerstone reagent in organic synthesis, offering efficient and versatile pathways for the construction of key synthetic intermediates and complex heterocyclic scaffolds. Its predictable reactivity, coupled with the mild reaction conditions often employed, makes it an invaluable tool for researchers in academia and industry. A thorough understanding of its mechanism of action, as detailed in this guide, empowers chemists to strategically design and optimize synthetic routes for the development of novel molecules with potential applications in medicine and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. scirp.org [scirp.org]

- 6. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of N,N-Dimethylformamide Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a versatile and widely used reagent in organic synthesis. This document details the primary industrial synthesis method, an alternative greener approach, and includes in-depth experimental protocols. Quantitative data on reaction parameters, yields, and product characterization are systematically presented. Furthermore, this guide outlines the reaction mechanisms, safety protocols, and purification techniques associated with the preparation of DMF-DMA, serving as a critical resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

N,N-Dimethylformamide dimethyl acetal (CAS No. 4637-24-5), commonly abbreviated as DMF-DMA, is a highly reactive organic compound with the chemical formula C₅H₁₃NO₂.[1] It is a colorless to pale yellow liquid that serves as a powerful formylating and methylating agent in a multitude of organic transformations.[2] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[3][4] The reactivity of DMF-DMA stems from the electrophilic nature of the central carbon atom and the nucleophilic character of the nitrogen atom, allowing it to react with a wide range of nucleophiles.[5] This dual reactivity makes it an indispensable tool for the construction of various carbon-nitrogen and carbon-carbon bonds, and for the synthesis of heterocyclic compounds such as pyrimidines and purines.[4]

This guide provides a detailed exploration of the synthetic methodologies for preparing DMF-DMA, with a focus on providing practical and technical information for laboratory and potential scale-up applications.

Synthesis Methodologies

Several methods for the synthesis of N,N-Dimethylformamide dimethyl acetal have been developed. The most prevalent industrial method involves the reaction of N,N-Dimethylformamide (DMF) with dimethyl sulfate, followed by a reaction with sodium methoxide.[2] An alternative, more environmentally conscious method utilizes chloroform, thereby avoiding the use of the highly toxic and carcinogenic dimethyl sulfate.

The Dimethyl Sulfate Method

This traditional and widely established two-step process is the most common industrial route for the production of DMF-DMA.[2] The reaction proceeds via the formation of a reactive iminium salt intermediate.

Reaction Scheme:

Caption: Synthesis of DMF-DMA via the Dimethyl Sulfate method.

Experimental Protocol:

Step 1: Formation of the Iminium Salt [6]

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge N,N-dimethylformamide (DMF).

-

Heat the DMF to 60-80°C.

-

Slowly add dimethyl sulfate dropwise to the heated DMF, maintaining the temperature. The molar ratio of DMF to dimethyl sulfate is typically 1:1.

-

After the addition is complete, continue stirring the reaction mixture for 2-5 hours to ensure the complete formation of the iminium salt intermediate.

-

Cool the resulting iminium complex to room temperature.

Step 2: Acetal Formation [6]

-

In a separate reactor, disperse solid sodium methoxide in a suitable inert organic solvent, such as isoparaffin, solvent naphtha, or white oil.

-

Adjust the temperature of the sodium methoxide suspension to 20-30°C.

-

Slowly add the iminium salt prepared in Step 1 to the sodium methoxide suspension while maintaining the temperature between 20-30°C. The molar ratio of sodium methoxide to the iminium complex is 1:1.

-

Stir the reaction mixture for 1-3 hours after the addition is complete.

-

Filter the reaction mixture to remove the solid by-product (sodium methyl sulfate).

-

The filtrate, containing the crude DMF-DMA, is then purified by fractional distillation under atmospheric pressure, collecting the fraction at 105-108°C.

The Chloroform Method (Greener Alternative)

To circumvent the use of highly toxic dimethyl sulfate, an alternative synthesis route has been developed that utilizes chloroform and dimethylamine.[2]

Reaction Scheme:

Caption: Environmentally friendlier synthesis of DMF-DMA.

Experimental Protocol: [2]

Step 1: Intermediate Formation

-

Charge chloroform, sodium methoxide, and a suitable solvent (e.g., a mixture of methanol and kerosene) into a reactor.

-

Add a catalyst, such as cuprous chloride, and a phase transfer catalyst, like tetrabutylammonium chloride.

-

Heat the mixture to approximately 80°C and allow it to react for a couple of hours.

-

Slowly increase the temperature to about 120°C and continue the reaction for another few hours.

-

After cooling, filter the mixture to remove solid by-products.

Step 2: Acetal Formation

-

Transfer the filtrate to a reactor and introduce dimethylamine.

-

Seal the reactor and heat it to 140-150°C for a couple of hours.

-

After cooling, the product is purified from the reaction mixture, typically by distillation.

Data Presentation

The choice of synthesis method can be influenced by factors such as scale, reagent availability, and environmental regulations. The following table summarizes key quantitative data for the two primary synthesis methods.

| Parameter | Dimethyl Sulfate Method | Chloroform Method |

| Primary Reactants | DMF, Dimethyl Sulfate, Sodium Methoxide | Chloroform, Sodium Methoxide, Dimethylamine |

| Typical Yield | 75-86%[2][7] | ~81-87%[1] |

| Purity | >97%[2][7] | ~98%[1] |

| Key Advantages | Well-established, high purity product. | Avoids the use of highly toxic dimethyl sulfate. |

| Key Disadvantages | Uses carcinogenic dimethyl sulfate. | May require higher temperatures and pressures. |

Characterization of N,N-Dimethylformamide Dimethyl Acetal

Thorough characterization is essential to confirm the identity and purity of the synthesized DMF-DMA.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 102-104 °C at 720 mmHg[8] |

| Density | 0.897 g/mL at 25 °C[3] |

| Flash Point | 45 °F (7.2 °C)[3] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of DMF-DMA typically displays three singlets. The six protons of the two equivalent N-methyl groups, the six protons of the two equivalent methoxy groups, and the single methine proton.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the N-methyl carbons, the methoxy carbons, and the central methine carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to C-H, C-N, and C-O bonds. A notable feature is the absence of a carbonyl (C=O) stretching band, confirming the conversion of the amide starting material.

Reaction Mechanism

A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting.

Dimethyl Sulfate Method Mechanism

The synthesis of DMF-DMA via the dimethyl sulfate route proceeds through a two-step mechanism:

Caption: Reaction mechanism of DMF-DMA synthesis.

-

Iminium Salt Formation: The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic methyl group of dimethyl sulfate. This methylation of the carbonyl oxygen results in the formation of a highly electrophilic iminium salt intermediate.

-

Acetal Formation: The methoxide ion from sodium methoxide acts as a nucleophile and attacks the electrophilic carbon of the iminium salt. This is followed by a second nucleophilic attack by another methoxide ion, leading to the formation of the stable N,N-dimethylformamide dimethyl acetal.

Purification and Handling

Purification

The primary method for purifying DMF-DMA is fractional distillation .[6][9] After the reaction is complete and solid by-products have been removed by filtration, the crude product is distilled. The fraction collected between 105-108°C at atmospheric pressure typically yields pure N,N-dimethylformamide dimethyl acetal.[10] For water-insoluble products synthesized using DMF-DMA, an aqueous workup is a common first step to remove water-soluble impurities like DMF, methanol, and dimethylamine.[3]

Safety and Handling

N,N-Dimethylformamide dimethyl acetal and the reagents used in its synthesis are hazardous and require careful handling.

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[11][12]

-

Dimethyl Sulfate: Highly toxic, corrosive, and a known carcinogen. It can be fatal if inhaled, swallowed, or in contact with skin. Extreme caution must be exercised when handling this reagent.

-

N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin and is a suspected carcinogen and reproductive toxin.[8][13]

-

Sodium Methoxide: Corrosive and reacts violently with water.

Recommended Personal Protective Equipment (PPE): [13][14]

-

Chemical-resistant gloves (e.g., butyl rubber).

-

Chemical splash goggles and a face shield.

-

A chemical-resistant apron or lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

Spill and Waste Disposal: [11]

-

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of N,N-Dimethylformamide dimethyl acetal is a well-established process, with the dimethyl sulfate method being the most common industrial route due to its efficiency and high purity yields. However, the inherent toxicity of dimethyl sulfate has led to the development of greener alternatives, such as the chloroform-based method. This guide has provided detailed experimental protocols, comparative data, and essential safety information to aid researchers and professionals in the safe and efficient synthesis and handling of this versatile reagent. A thorough understanding of the synthesis, characterization, and safe handling of DMF-DMA is paramount for its effective application in the advancement of organic synthesis and drug discovery.

References

- 1. ijmtst.com [ijmtst.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

- 7. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 8. chemos.de [chemos.de]

- 9. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 10. N,N-Dimethylformamide dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]

A Technical Guide to the Spectroscopic Characterization of N,N-Dimethylformamide Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a versatile reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of N,N-Dimethylformamide dimethyl acetal is routinely achieved through a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethylformamide Dimethyl Acetal

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.35 | Singlet | 1H | Methine proton (-CH(OCH₃)₂) |

| 3.32 | Singlet | 6H | Methoxy protons (-OCH₃) |

| 2.29 | Singlet | 6H | N,N-dimethyl protons (-N(CH₃)₂) |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethylformamide Dimethyl Acetal

| Chemical Shift (δ) ppm | Assignment |

| 111.1 | Methine carbon (-C H(OCH₃)₂) |

| 57.3 | Methoxy carbons (-OC H₃) |

| 39.8 | N,N-dimethyl carbons (-N(C H₃)₂) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The spectrum of N,N-Dimethylformamide dimethyl acetal is characterized by the absence of a strong carbonyl (C=O) absorption, which would be prominent in its precursor, N,N-Dimethylformamide.[1]

Table 3: Key IR Absorption Bands for N,N-Dimethylformamide Dimethyl Acetal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1250-1050 | Strong | C-O stretch (acetal) |

| 1200-1000 | Medium | C-N stretch (amine) |

| Sample preparation: Liquid film |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure by analyzing its fragmentation pattern.[1]

Table 4: Mass Spectrometry Data for N,N-Dimethylformamide Dimethyl Acetal

| m/z | Relative Intensity | Assignment |

| 119 | Moderate | [M]⁺ (Molecular ion) |

| 88 | High | [M - OCH₃]⁺ |

| 74 | Moderate | [CH(OCH₃)N(CH₃)]⁺ |

| 58 | High | [CH₂=N(CH₃)₂]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

| Ionization method: Electron Ionization (EI) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N,N-Dimethylformamide dimethyl acetal in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

FT-IR Spectroscopy

-

Sample Preparation: As N,N-Dimethylformamide dimethyl acetal is a liquid, the spectrum can be obtained directly as a thin film.

-

Cell Preparation: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample-loaded plates in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of N,N-Dimethylformamide dimethyl acetal in mass spectrometry.

References

An In-depth Technical Guide on the Physical Properties and Stability of N,N-Dimethylformamide Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile and highly reactive organic reagent with the chemical formula C5H13NO2.[1][2] It is widely utilized in organic synthesis as a formylating agent, a methylating agent for various functional groups, and a building block for the synthesis of heterocyclic compounds.[3][4][5] Its utility is particularly notable in the pharmaceutical and fine chemical industries.[1][5][6] This technical guide provides a comprehensive overview of its physical properties and stability, crucial for its safe handling, storage, and effective application in research and development.

Physical and Chemical Properties

DMF-DMA is a clear, colorless to pale yellow liquid with a slightly sweet or amine-like odor.[1][4][7] It is miscible with most organic solvents but hydrolyzes in the presence of water.[8][9]

Table 1: Physical and Chemical Properties of N,N-Dimethylformamide Dimethyl Acetal

| Property | Value | Source(s) |

| Molecular Formula | C5H13NO2 | [4][8] |

| Molecular Weight | 119.16 g/mol | [4][8] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Melting Point | -85 °C | [4][8] |

| Boiling Point | 102-103 °C at 720 mmHg | [4][8] |

| 104-106 °C | [2] | |

| Density | 0.897 g/mL at 25 °C | [4][8] |

| 0.895 g/cm³ at 20 °C | [4] | |

| 0.89 - 0.91 g/cm³ at 20°C | [2] | |

| Refractive Index (n20/D) | 1.396 | [4][8] |

| Flash Point | 6 °C (42.8 °F) | |

| 7 °C (44.6 °F) | [10] | |

| 10 °C (closed cup) | [2] | |

| Vapor Pressure | 34.5 hPa at 20 °C | [8] |

| Solubility | Miscible with most organic solvents. Hydrolyzes in water. | [4][8][10] |

| pKa | 5.00 ± 0.50 (Predicted) | [8] |

| Explosive Limit | 1.3 - 17.7 %(V) | [8] |

Stability and Handling

Proper storage and handling of DMF-DMA are critical to maintain its integrity and ensure laboratory safety.

Stability

N,N-Dimethylformamide dimethyl acetal is sensitive to moisture and will readily hydrolyze in the presence of water.[3][9] This decomposition is a primary concern as it consumes the reagent.[3] The material is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[11] However, excessive heat can lead to its breakdown into smaller molecules, potentially forming a complex mixture of byproducts.[3] It is also incompatible with strong oxidizing agents and acids.[9]

Signs of decomposition include the formation of a precipitate or turbidity in the solution, a decrease in the expected yield of the desired product, and the appearance of unexpected byproducts such as N,N-dimethylformamide (DMF) and methanol in analytical data.[3]

Storage

To ensure its stability, DMF-DMA should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.[1][3][6] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture.[3] Recommended storage temperatures are below +30°C, with some suppliers suggesting storage at 0-8 °C.[8][12] Containers should be made of materials resistant to its corrosive properties, such as glass or stainless steel.[1][6]

Handling

All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3][10] Due to its flammability, it is important to keep it away from ignition sources and to use spark-proof tools.[13] Grounding of all metal equipment is necessary to prevent static electricity discharge.[10]

Experimental Protocols

Synthesis of N,N-Dimethylformamide Dimethyl Acetal

A common laboratory-scale synthesis involves a two-step process:

-

Formation of the Iminium Complex : N,N-dimethylformamide (DMF) is reacted with dimethyl sulfate. This is an exothermic reaction and requires careful temperature control. The product of this step is a methyl sulfate salt of O-methylated DMF (an iminium complex).[4][14]

-

Reaction with Sodium Methoxide : The iminium complex is then reacted with sodium methoxide. The resulting DMF-DMA is dissolved in an organic solvent, and solid by-products are removed by filtration.[4][14]

Purification of N,N-Dimethylformamide Dimethyl Acetal

Purification is typically achieved by distillation under reduced pressure to remove residual solvents and unreacted starting materials.[1] It is noted that distillation under atmospheric pressure can lead to decomposition.[7] For further purification, column chromatography or recrystallization can be employed.[1]

General Protocol for Aqueous Work-up to Remove DMF-DMA and Byproducts

This protocol is suitable for reaction mixtures where the desired product has low water solubility.

-

Cooling : Allow the reaction mixture to cool to room temperature.[15]

-

Dilution : Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). A volume 5-10 times that of the initial reaction volume is recommended.[15]

-

Aqueous Washes : Transfer the diluted mixture to a separatory funnel and wash the organic layer with water. For small amounts of DMF, at least five washes with a volume of water five times that of the DMF may be effective.[15]

-

Brine Wash : Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to break any emulsions and remove residual water from the organic layer.[15]

-

Drying : Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[15]

-

Concentration : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[15]

-

Further Purification : The crude product can be further purified by methods such as column chromatography, crystallization, or distillation.[15]

Analytical Methods

The purity and identity of DMF-DMA can be assessed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for its analysis and for the determination of related impurities.[16][17] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also used to confirm the structure and purity of the final product.[18]

Visualizations

Decomposition Pathway

The primary decomposition pathway for N,N-Dimethylformamide dimethyl acetal is hydrolysis, which occurs in the presence of water.

Caption: Hydrolysis of N,N-Dimethylformamide dimethyl acetal.

Experimental Workflow: Product Purification

The following diagram illustrates a typical workflow for the purification of a water-insoluble product from a reaction mixture containing DMF-DMA.

Caption: Purification workflow for a water-insoluble product.

References

- 1. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 2. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

- 8. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 [chemicalbook.com]

- 9. N,N-Dimethylformamide dimethyl acetal, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. chemimpex.com [chemimpex.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. N,N-Dimethylformamide dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. N, N-dimethylformamide dimethyl acetal - analysis - Analytice [analytice.com]

- 17. researchgate.net [researchgate.net]

- 18. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

The Genesis of a Versatile Reagent: A Technical History of N,N-Dimethylformamide Dimethyl Acetal

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical development of N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a cornerstone reagent in modern organic synthesis. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a historical perspective on this versatile compound.

N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a seemingly unassuming molecule, has carved a significant niche in the landscape of organic chemistry. Its utility as a formylating agent, a methylating agent, and a versatile building block for the synthesis of complex heterocyclic structures has made it an indispensable tool in the arsenal of synthetic chemists, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] This guide traces the origins of DMF-DMA, from its initial discovery to the refinement of its synthesis, providing a technical foundation for its continued application.

The Pioneering Work of Hellmut Bredereck

The first documented synthesis of N,N-Dimethylformamide dimethyl acetal is credited to the research group of German chemist Hellmut Bredereck.[5] Their seminal work laid the groundwork for the production and subsequent exploration of this reactive acetal. The initially reported synthesis involved a two-step process, which remains a fundamental approach to its preparation today.

The process begins with the O-methylation of N,N-dimethylformamide (DMF) using dimethyl sulfate to form a reactive iminium salt intermediate. This adduct is then treated with sodium methoxide in methanol at a controlled temperature of 0°C to yield the desired N,N-Dimethylformamide dimethyl acetal.[5]

Synthetic Methodologies: A Comparative Overview

Over the years, several methods for the synthesis of DMF-DMA have been developed, each with its own set of advantages and disadvantages. The choice of synthetic route often depends on factors such as scale, available starting materials, and safety considerations.

| Synthetic Method | Primary Reactants | Typical Yield | Key Advantages | Key Disadvantages |

| Bredereck's Original Method (Dimethyl Sulfate) | N,N-Dimethylformamide, Dimethyl Sulfate, Sodium Methoxide | 72-90%[5] | Well-established, capable of producing high-purity product.[1] | Utilizes highly toxic and carcinogenic dimethyl sulfate.[1] |

| Vilsmeier Reagent Method | N,N-dimethyl(chloromethylene)iminium chloride, Sodium Methoxide, Chloroform | ~55%[5] | Avoids the use of dimethyl sulfate. | Lower reported yields compared to the dimethyl sulfate method.[5] |

| Chloroform-based Method | N,N-Dimethylformamide, Chloroform, Sodium Methoxide | Up to 91% (crude) | Avoids the use of dimethyl sulfate. | The reaction is thought to proceed through the formation of dichlorocarbene.[5] |

Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the key synthetic methods are provided below.

Synthesis via Dimethyl Sulfate (Bredereck's Method)

This protocol is based on the originally reported methodology by the Bredereck group.[5]

Step 1: Formation of the Iminium Salt Adduct

-

In a well-ventilated fume hood, N,N-dimethylformamide is charged into a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.

-

The DMF is heated to a moderate temperature.

-

Dimethyl sulfate is added dropwise to the heated DMF while maintaining the temperature. The reaction is exothermic and should be controlled with appropriate cooling.

-

The reaction mixture is stirred for several hours to ensure the complete formation of the iminium salt.

Step 2: Acetal Formation

-

In a separate vessel, a solution of sodium methoxide in methanol is prepared and cooled to 0°C.

-

The pre-formed iminium salt adduct is then added slowly to the cooled sodium methoxide solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional period at 0°C.

-

The crude product is isolated by rapid distillation of the reaction mixture, often with the addition of methanol as an entrainer to prevent decomposition of the product at atmospheric pressure.[5]

-

Subsequent fractional distillation of the collected distillate yields pure N,N-Dimethylformamide dimethyl acetal.[5] A pure yield of 85-90% can be achieved with this method.[5]

Synthesis via the Vilsmeier Reagent

This alternative procedure avoids the use of dimethyl sulfate.[5]

-

The Vilsmeier reagent, N,N-dimethyl(chloromethylene)iminium chloride, is suspended in chloroform.

-

A solution of sodium methoxide in methanol is added to the suspension with stirring.

-

The reaction is typically allowed to proceed for about an hour at room temperature.

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate is then subjected to distillation under reduced pressure to isolate the N,N-Dimethylformamide dimethyl acetal. This method affords a yield of approximately 55%.[5]

Logical Progression of Synthesis

The synthesis of DMF-DMA, particularly via the Bredereck method, follows a clear logical progression from readily available starting materials to the final product. This can be visualized as a straightforward workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethylformamide Acetals and Bredereck’s Reagent as Building Blocks in Natural Products Total Synthesis [ouci.dntb.gov.ua]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

The Versatility of N,N-Dimethylformamide Dimethyl Acetal: A Technical Guide to its Reactivity with Diverse Functional Groups

For researchers, scientists, and professionals in drug development, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) stands out as a remarkably versatile and powerful reagent. Its unique structure, combining both electrophilic and nucleophilic centers, allows it to react with a wide spectrum of functional groups, making it an indispensable tool in organic synthesis, particularly for the construction of complex heterocyclic frameworks and for the efficient modification of molecular scaffolds.

This technical guide provides an in-depth exploration of the reactivity of DMF-DMA with various functional groups, presenting quantitative data, detailed experimental protocols, and mechanistic insights to empower its effective application in research and development. DMF-DMA's utility extends from being a potent formylating and methylating agent to a protective reagent and a key component in the synthesis of enamines, amidines, and a plethora of heterocyclic systems.[1][2][3]

Core Reactivity Profile

The reactivity of DMF-DMA is primarily dictated by the electrophilic nature of its central carbon atom and the nucleophilicity of the nitrogen atom.[4][5] This dual character enables it to engage in a variety of chemical transformations. The initial step in many of its reactions involves the elimination of a methoxide ion to form a highly electrophilic iminium species, which readily reacts with a broad range of nucleophiles.

Reaction with Active Methylene and Methyl Groups: A Gateway to Enamines and Heterocycles

One of the most significant applications of DMF-DMA is its reaction with compounds containing active methylene or methyl groups to generate enamines and enaminones.[1][6] These products are crucial intermediates in the synthesis of numerous heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles.[6][7]

The reaction proceeds via the attack of the carbanion (generated from the active methylene/methyl compound) on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.[6]

Quantitative Data for Reactions with Active Methylene Compounds

The following tables summarize the reaction conditions and yields for the formation of enamines and related compounds from active methylene substrates.

Table 1: Synthesis of 3-Dimethylaminomethylenefuran-2(3H)-ones [8][9]

| Entry | Substrate (5-Aryl-furan-2(3H)-one) | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | 5-(4-Chlorophenyl)furan-2(3H)-one | Toluene | 130 (Microwave) | 6 min | 90 |

| 2 | 5-(4-Chlorophenyl)furan-2(3H)-one | Ethanol | Reflux | 3 h | 50 |

| 3 | 5-(4-Chlorophenyl)furan-2(3H)-one | Acetonitrile | Reflux | 2.5 h | 50 |

| 4 | 5-Phenylfuran-2(3H)-one | Toluene | 130 (Microwave) | 6 min | 85 |

Table 2: Three-Component Cascade Reaction of 1,1-Enediamines, DMF-DMA, and 1,3-Dicarbonyl Compounds [10]

| Entry | 1,1-Enediamine | 1,3-Dicarbonyl Compound | Solvent | Conditions | Time (h) | Yield (%) |

| 1 | (Z)-N-(4-methylphenethyl)-2-nitroethene-1,1-diamine | Ethyl 3-oxobutanoate | 1,4-Dioxane | Reflux, Cs₂CO₃ | 5 | 92 |

| 2 | Various EDAMs | Cyclohexane-1,3-dione derivatives | 1,4-Dioxane | Reflux | 10 | Good to Excellent |

Experimental Protocol: Formylation of a Ketone to an Enaminone[6]

This protocol provides a general procedure for the synthesis of an enaminone from a ketone and DMF-DMA.

Materials:

-

Ketone (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Anhydrous solvent (e.g., toluene, or neat)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, add the ketone.

-

If using a solvent, add the anhydrous solvent to the flask. The reaction can also be performed neat.

-

Establish an inert atmosphere in the flask.

-

Add DMF-DMA to the reaction mixture.

-

Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically for the specific substrate.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

-

The crude enaminone can be purified by recrystallization or column chromatography.

Mechanistic Diagram: Enamine Formation

Caption: Mechanism of enamine formation from an active methylene compound.

Reaction with Amines: Formation of Amidines and Heterocycles

Primary and secondary amines readily react with DMF-DMA to form N,N-dimethylformamidine derivatives.[1] This transformation is not only useful for the synthesis of amidines themselves but also serves as an effective method for the protection of amino groups during multi-step syntheses.[1] Furthermore, these amidine intermediates are pivotal in the construction of nitrogen-containing heterocycles like quinazolines.[11]

Experimental Protocol: Synthesis of Quinazoline Derivatives[11]

This protocol outlines a two-step, one-pot synthesis of 4-aminoquinazoline derivatives.

Materials:

-

Substituted 2-aminobenzonitrile (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq)

-

Substituted aniline (1.5 eq)

-

Glacial acetic acid

-

Dimethylformamide (DMF)

-

Microwave-safe reaction vessel

Procedure: Step 1: Formation of the Formamidine Intermediate

-

In a microwave-safe vessel, dissolve the substituted 2-aminobenzonitrile in DMF.

-

Add DMF-DMA to the solution.

-

Seal the vessel and heat the mixture under microwave irradiation at 70 °C for 2 minutes.

-

The crude intermediate can be used in the next step without further purification.

Step 2: Cyclization to the Quinazoline Core

-

To the crude intermediate from Step 1, add the desired substituted aniline and glacial acetic acid.

-

Seal the vessel and subject the mixture to microwave irradiation at 118 °C. Reaction times may vary from 2 to 45 minutes depending on the aniline used.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

The product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Logical Workflow: Quinazoline Synthesis

Caption: Workflow for the two-step synthesis of quinazoline derivatives.

Reaction with Carboxylic Acids, Phenols, and Thiols: Methylation

In addition to its formylating capabilities, DMF-DMA is also a potent methylating agent for carboxylic acids, phenols, and thiols, converting them to their corresponding methyl esters, methyl ethers, and methyl thioethers under relatively mild conditions.[2][12] This provides a convenient method for both derivatization and protection of these functional groups.

Experimental Protocol: Methylation of a Carboxylic Acid[13]

This general procedure describes the preparation of a methyl ester from a carboxylic acid using DMF-DMA.

Materials:

-

Carboxylic acid (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask, dissolve the carboxylic acid in an appropriate anhydrous solvent.

-

Establish an inert atmosphere.

-

Add DMF-DMA to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture can be quenched with a small amount of water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude methyl ester can be purified by column chromatography or distillation.

Conclusion

N,N-Dimethylformamide dimethyl acetal is a multifaceted reagent with a broad spectrum of reactivity, making it a cornerstone in modern organic synthesis. Its ability to efficiently formylate, methylate, and serve as a C1 synthon for the construction of complex molecules, particularly heterocycles, is invaluable. The experimental protocols and mechanistic diagrams provided in this guide offer a practical framework for researchers to harness the full potential of DMF-DMA in their synthetic endeavors. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the applications of this versatile reagent are poised to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Diffe… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scirp.org [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. sciforum.net [sciforum.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]

A Technical Guide to the Dual Reactivity of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a derivative of dimethylformamide, is a highly versatile and reactive reagent in modern organic synthesis. Its unique molecular structure confers a dual reactivity, allowing it to function as both an efficient formylating agent and a mild methylating agent. This guide provides an in-depth exploration of the core principles governing this dual reactivity, the mechanistic pathways involved, and its practical applications in the synthesis of complex molecules, particularly pharmaceuticals and heterocyclic compounds. We present key quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Core Reactivity Principles

The dual functionality of DMF-DMA stems from its ambiphilic nature.[1] The central carbon atom is electrophilic, making it susceptible to nucleophilic attack, which is the basis for its formylating activity. Simultaneously, the molecule can serve as a source of a methyl group for nucleophiles, underpinning its role as a methylating agent.[1][2] The reaction pathway that predominates is often dictated by the nature of the substrate, reaction temperature, and other conditions.[3]

-

As a Formylating Agent : DMF-DMA reacts with nucleophiles containing active methylene or methyl groups to yield enamines.[1][3] It also reacts with primary and secondary amines to form amidines.[1][4] This reactivity is fundamental to its use as a one-carbon synthon for building carbon skeletons and heterocyclic systems.[1][5]

-

As a Methylating Agent : DMF-DMA is a potent reagent for the methylation of various functional groups, including carboxylic acids, phenols, and thiols, under relatively mild conditions.[1][2] This provides a valuable alternative to harsher methylating agents.

Mechanistic Pathways and Visualizations

The reactivity of DMF-DMA is characterized by the formation of a highly electrophilic iminium ion intermediate through the elimination of a methoxide ion.[1][6] This intermediate is the key species that reacts with various nucleophiles.

Formylation Mechanism

In formylation reactions, a nucleophile (such as a carbanion from an active methylene compound) attacks the electrophilic central carbon of the DMF-DMA. This is followed by the elimination of methanol to form the corresponding enamine.[1][3]

Caption: Nucleophilic attack on DMF-DMA followed by methanol elimination.

Methylation Mechanism

In methylation reactions, a nucleophile (such as a carboxylate or phenoxide) attacks one of the methyl groups of the activated DMF-DMA species. This results in the transfer of the methyl group to the nucleophile and the formation of N,N-dimethylformamide (DMF) as a byproduct.[1]

Caption: Nucleophilic attack on a methyl group of the activated species.

Data on Synthetic Applications

The versatility of DMF-DMA is demonstrated by its wide range of applications in synthesizing valuable chemical entities. The choice between formylation and methylation can be influenced by reaction conditions, with lower temperatures sometimes favoring formylation for substrates that are susceptible to both reactions.[3]

Table 1: Representative Formylation Reactions

| Substrate Type | Reaction | Product Type | Yield (%) | Reference |

| Active Methylene (Ketone) | Condensation | Enaminone | Good to Excellent | [3] |

| Malononitrile Dimer | Condensation | Amidine | Not specified | [5][7] |

| 1,3-Dicarbonyl Compounds | Cascade Reaction | 2-Aminopyridines | 74-92% | [8] |

| Primary Amines | Condensation | Amidines | Good to Excellent | [1] |

| 1,3-Diketones | Cyclocondensation | Pyrazole Derivatives | >80% | [9] |

Table 2: Representative Methylation Reactions

| Substrate Type | Reaction | Product Type | Yield (%) | Reference |

| Carboxylic Acids | Esterification | Methyl Ester | High | [1] |

| Phenols | Etherification | Methyl Ether | High | [1][2] |

| Thiols | Thioetherification | Thioether | High | [1][2] |

| α-Naphthoic Acid | Esterification | Methyl Ester | 84.7% | [9] |

| CH-Active Methines | Alkylation | Methylated Carbon | Not specified | [1] |

Experimental Protocols

Proper experimental design is crucial for achieving high yields and product purity. This includes using anhydrous solvents, maintaining an inert atmosphere, and optimizing the reaction temperature.[3]

General Protocol for Formylation of a Ketone

This protocol describes the synthesis of an enaminone from a compound containing an active methylene group.[3]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 equivalent).

-

Solvent Addition : If required, add an appropriate anhydrous solvent (e.g., toluene, xylene). The reaction can often be run neat.

-

Inert Atmosphere : Place the flask under an inert atmosphere (e.g., nitrogen or argon) to protect the moisture-sensitive reagent.[3]

-

Reagent Addition : Add N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA), typically 1.1 to 1.5 equivalents, to the reaction mixture via syringe.

-

Reaction Conditions : Stir the reaction mixture at the desired temperature. The optimal temperature can range from 15-30 °C to 150-200 °C and should be determined through small-scale trials.[3]

-

Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[6]

-

Workup : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography.

General Protocol for Methylation of a Carboxylic Acid

-

Reaction Setup : Dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, Toluene) in a flame-dried, round-bottom flask under an inert atmosphere.

-

Reagent Addition : Add DMF-DMA (1.2 to 2.0 equivalents) to the solution at room temperature.

-

Reaction Conditions : Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed to drive the reaction to completion.

-

Monitoring : Monitor the disappearance of the starting carboxylic acid by TLC or LC-MS.

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting crude methyl ester can be purified by standard methods.

Experimental Workflow and Analysis

A systematic workflow is essential for reproducible results. This includes careful setup, monitoring, and workup procedures.

Caption: A typical workflow for DMF-DMA mediated synthesis reactions.

Reaction Monitoring by 1H NMR Spectroscopy

Degradation of DMF-DMA can be identified by 1H NMR. Fresh reagent shows sharp singlets for the N,N-dimethyl and methoxy groups. The presence of broad singlets for dimethylamine and a singlet around 3.3-3.5 ppm for methanol indicates decomposition.[6]

Conclusion

N,N-Dimethylformamide dimethyl acetal is a powerful synthetic tool whose value is enhanced by its dual reactivity. By carefully selecting substrates and optimizing reaction conditions, particularly temperature, chemists can selectively harness its capacity for either formylation or methylation. This flexibility makes DMF-DMA an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, enabling the construction of complex molecular architectures with high efficiency.[10]

References

- 1. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 5. scirp.org [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Methylation of Carboxylic Acids using DMF-DMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile and potent reagent for the methylation of carboxylic acids, offering a mild and efficient method for the synthesis of methyl esters.[1][2] This method is particularly advantageous for substrates that are sensitive to harsher conditions required by other methylation techniques. DMF-DMA also serves as a formylating agent, and understanding the reaction conditions is crucial to favor the desired methylation.[3] These application notes provide detailed protocols for the methylation of various carboxylic acids, quantitative data on reaction yields, and troubleshooting guidance to assist researchers in successfully employing DMF-DMA in their synthetic workflows.

Reaction Mechanism

The methylation of carboxylic acids with DMF-DMA proceeds through the nucleophilic attack of the carboxylate anion on the electrophilic central carbon atom of the DMF-DMA molecule. The reaction is initiated by the deprotonation of the carboxylic acid by the dimethylamino group of DMF-DMA. The resulting carboxylate then attacks the acetal, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating methanol and a dimethylformamide-derived species to yield the methyl ester product.

Caption: Reaction mechanism of carboxylic acid methylation with DMF-DMA.

Experimental Protocols

General Considerations